molecular formula C23H20Br2N2O3 B11671344 N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

Cat. No.: B11671344
M. Wt: 532.2 g/mol
InChI Key: YQCUOYYXYBFGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the bromination of carbazole to form 3,6-dibromo-9H-carbazole, followed by its reaction with epichlorohydrin to yield 3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with 4-aminophenol to produce the final compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective properties, the compound is believed to protect neurons by preventing cell death and promoting cell survival. This is achieved through its ability to modulate signaling pathways involved in apoptosis and neuroinflammation . The exact molecular targets and pathways are still under investigation, but they likely include key proteins and enzymes involved in neuronal health and function.

Comparison with Similar Compounds

N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide can be compared with other carbazole derivatives, such as:

Properties

Molecular Formula

C23H20Br2N2O3

Molecular Weight

532.2 g/mol

IUPAC Name

N-[4-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C23H20Br2N2O3/c1-14(28)26-17-4-6-19(7-5-17)30-13-18(29)12-27-22-8-2-15(24)10-20(22)21-11-16(25)3-9-23(21)27/h2-11,18,29H,12-13H2,1H3,(H,26,28)

InChI Key

YQCUOYYXYBFGPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.